Fmoc-p-carboxy-phe(OtBu)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

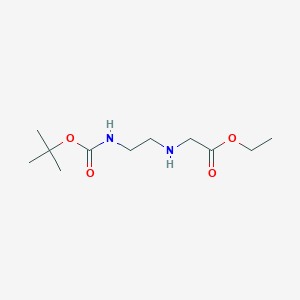

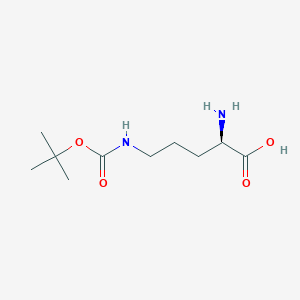

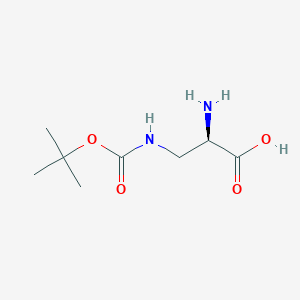

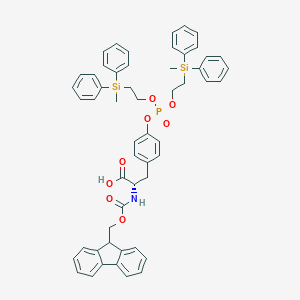

Fmoc-p-carboxy-phe(OtBu)-OH is synthesized from the amino acid phenylalanine. It is used in Fmoc-based solid-phase peptide synthesis .Molecular Structure Analysis

The molecular formula of Fmoc-p-carboxy-phe(OtBu)-OH is C29H29NO6 . Its average mass is 487.544 Da and its mono-isotopic mass is 487.199493 Da .Physical And Chemical Properties Analysis

Fmoc-p-carboxy-phe(OtBu)-OH has a molecular weight of 487.55 . It is a solid at room temperature . The compound should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Controlled Aggregation Properties

The self-assembled structures formed by Fmoc protected single amino acids, including modifications such as Fmoc-Glu(OtBu)-OH, have been studied for their potential in designing novel nanoarchitectures. These structures are intriguing for various applications in material chemistry, bioscience, and biomedical fields due to their facile route to design and significant potential utility (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Capillary Zone Electrophoresis

Fmoc-Asp(OtBu)-OH, a compound related to Fmoc-p-carboxy-phe(OtBu)-OH, has been enantioseparated using capillary zone electrophoresis (CZE), showcasing its utility in analytical chemistry for the resolution of enantiomers. This application highlights the compound's significance in facilitating the separation and characterization of chiral molecules, which is crucial in the pharmaceutical industry and research (Wu, 2005).

Synthesis of Non-natural Amino Acids

The synthesis of various 3-substituted 1,2,4-oxadiazole-containing chiral Fmoc-β3- and -α-amino acids from Fmoc-Asp(OtBu)-OH demonstrates the compound's versatility in creating novel amino acid derivatives. These non-natural amino acids have potential applications in combinatorial chemistry, drug discovery, and the development of peptide-based materials (Hamze, Hernandez, Fulcrand, & Martinez, 2003).

Hydrogel Formation and Nanotube Formation

The study of hydrogel formation and nanotube formation by modified phenylalanine derivatives, including Fmoc-Phe derivatives, underscores the compound's role in the development of novel biomaterials. These materials have implications for drug delivery systems, tissue engineering, and the creation of bioactive scaffolds, demonstrating the compound's utility in advancing materials science and nanotechnology (Rajbhandary, Raymond, & Nilsson, 2017).

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,3)36-27(33)19-14-12-18(13-15-19)16-25(26(31)32)30-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,32)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIVAZYTLZQGHT-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-p-carboxy-phe(OtBu)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.